molecular formula C24H21N3O4S B11648070 (Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol

(Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol

Cat. No.: B11648070
M. Wt: 447.5 g/mol
InChI Key: QKZRRGSYSBVQHQ-UHFFFAOYSA-N
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Description

2-[(2E)-4-(4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-NITROPHENYL)ETHAN-1-OL is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[(2E)-4-(4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-NITROPHENYL)ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. The final step involves the reduction of the nitro group to form the desired compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), nitric acid, and halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2E)-4-(4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-NITROPHENYL)ETHAN-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

  • 2-[(2E)-4-(4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHOXYPHENYL)ETHAN-1-OL
  • 2-[(2E)-4-(4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-CHLOROPHENYL)ETHAN-1-OL
  • 2-[(2E)-4-(4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-BROMOPHENYL)ETHAN-1-OL

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C24H21N3O4S/c1-31-21-13-9-17(10-14-21)22-16-32-24(25-19-5-3-2-4-6-19)26(22)15-23(28)18-7-11-20(12-8-18)27(29)30/h2-14,16,23,28H,15H2,1H3

InChI Key

QKZRRGSYSBVQHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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